Vilanterol Acetate

beta2-adrenoceptor selectivity functional selectivity receptor pharmacology

Vilanterol Acetate is an ultra-long-acting β2-adrenoceptor agonist (uLABA) engineered for once-daily inhaled combination therapy. Its distinct pharmacological profile resolves key limitations of twice-daily LABAs in research and formulation development. • 24-hour bronchodilation (1440 min) enabling once-daily fixed-dose inhaler design. • Functional β2:β1 selectivity ratio of 2400-two orders of magnitude higher than indacaterol (12.5), minimizing off-target cardiac effects. • Rapid onset (3.45 min) & β2-specific exosite binding (β2-H296-K305) ensure reproducible, receptor-selective action. • Supplied as a clear colorless gel, ≥98% purity; stored at -20°C; shipped under temperature-controlled conditions.

Molecular Formula C26H37Cl2NO7
Molecular Weight 546.5 g/mol
Cat. No. B13418200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilanterol Acetate
Molecular FormulaC26H37Cl2NO7
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
InChIInChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1
InChIKeyTVWAEQRFKRTYIG-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilanterol Acetate Overview


Vilanterol Acetate is an ultra-long-acting beta2-adrenoceptor agonist (uLABA) designed for once-daily inhaled maintenance therapy in asthma and chronic obstructive pulmonary disease (COPD) [1]. It is a single (R)-enantiomer that exhibits subnanomolar affinity for the human β2-adrenoceptor (β2-AR) and demonstrates a 24-hour duration of bronchodilation, distinguishing it from twice-daily LABAs [2]. Vilanterol is exclusively approved and supplied in fixed-dose combination products with inhaled corticosteroids (fluticasone furoate) and/or long-acting muscarinic antagonists (umeclidinium) for use in the Ellipta dry powder inhaler device [3].

Why Vilanterol Acetate Cannot Be Substituted


Despite all belonging to the β2-agonist class, the molecular pharmacology of vilanterol differs significantly from other LABAs (salmeterol, formoterol) and fellow uLABAs (indacaterol, olodaterol) in terms of binding kinetics, receptor selectivity ratios, and intrinsic efficacy [1]. These pharmacological differences manifest as quantifiable variations in onset time, functional β2:β1 selectivity ratios spanning two orders of magnitude (from 12.5 for indacaterol to 2400 for vilanterol), and duration of action profiles [2]. Furthermore, vilanterol utilizes a distinct β2-specific exosite (β2-H296-K305) for high-affinity binding that contributes to its exceptional selectivity without affecting intrinsic efficacy or duration—a binding mode shared with salmeterol but absent in formoterol and olodaterol [3]. These compound-specific properties are fixed in the approved Ellipta device platform, meaning that substitution with alternative LABAs or uLABAs would alter both the pharmacological profile and the delivery system, potentially affecting clinical outcomes and patient adherence [4].

Vilanterol Acetate Head-to-Head Evidence


Functional β2:β1 Selectivity

In functional cAMP assays using CHO cells expressing human β2- and β1-adrenoceptors, vilanterol exhibits a functional β2:β1 selectivity ratio of 2400, which is approximately 192-fold higher than indacaterol (12.5) and 18.5-fold higher than formoterol (130). This extreme selectivity is driven by vilanterol's engagement of the β2-specific exosite (β2-H296-K305), a binding pocket not utilized by indacaterol or formoterol [1][2].

beta2-adrenoceptor selectivity functional selectivity receptor pharmacology

Onset of Bronchodilation

Vilanterol demonstrates the fastest onset of bronchodilation among LABAs and uLABAs, achieving maximal relaxation in 3.45 minutes, which is 4.0-fold faster than salmeterol (13.7 minutes) and 3.2-fold faster than indacaterol (10.9 minutes). This rapid onset is attributed to vilanterol's fast association rate constant (k_on) at the β2-AR high-affinity state [1][2].

onset of action bronchodilation kinetics receptor binding kinetics

β2-Adrenoceptor Binding Affinity

Vilanterol binds to the human β2-adrenoceptor with subnanomolar affinity (pKi not explicitly stated as a single value in the primary source, but the study notes that vilanterol's affinity is comparable to salmeterol and higher than olodaterol, formoterol, and indacaterol). In functional cAMP assays, vilanterol demonstrates pEC50 values of 10.37 ± 0.05 for β2-AR, indicating high potency [1].

receptor binding affinity radioligand binding pKi comparison

Duration of Bronchoprotection

Vilanterol provides bronchodilation lasting 1440 minutes (24 hours), which is approximately 2.0-fold longer than both formoterol (660-720 minutes) and salmeterol (660-720 minutes), enabling true once-daily dosing [1]. In human airway studies, vilanterol maintained a significant level of bronchodilation at 22 hours post-treatment, whereas salmeterol's effect diminished earlier [2].

duration of action bronchoprotection once-daily dosing

Intrinsic Efficacy

Vilanterol exhibits a level of intrinsic efficacy at the β2-AR that is comparable to indacaterol (a near-full agonist) but significantly greater than that of salmeterol (a partial agonist with low intrinsic efficacy) [1]. In cAMP functional activity studies, vilanterol's maximal response approached that of the full agonist isoprenaline, whereas salmeterol achieved only a fraction of the maximal response [2].

intrinsic efficacy partial agonist cAMP production

Persistence of Action

In cellular cAMP production and tissue-based studies measuring persistence and reassertion (the ability of a β2-agonist to maintain receptor activation after washout), vilanterol demonstrated a persistence of action comparable with indacaterol and longer than formoterol. Its reassertion activity was comparable with both salmeterol and indacaterol but longer than formoterol [1][2].

reassertion persistence of action duration of binding

Vilanterol Acetate Application Scenarios


Fixed-Dose Combination Inhaler Development

Vilanterol Acetate's 24-hour duration of action (1440 minutes) [1] makes it the LABA of choice for developing once-daily fixed-dose combination inhalers. Its pharmacokinetic profile, with a plasma half-life of approximately 2.5 hours but sustained pulmonary residence, enables pairing with once-daily inhaled corticosteroids (e.g., fluticasone furoate) and long-acting muscarinic antagonists (e.g., umeclidinium) without requiring twice-daily administration. This is a key differentiator from salmeterol and formoterol, which require twice-daily dosing and thus complicate combination product development [2].

High-β2 Selectivity Preclinical Studies

For research applications demanding maximal discrimination between β2- and β1-adrenoceptor-mediated effects, vilanterol Acetate offers a functional β2:β1 selectivity ratio of 2400 [1]. This extreme selectivity, driven by its engagement of the β2-specific exosite [2], makes vilanterol a superior tool compound compared to indacaterol (β2:β1 = 12.5) or formoterol (β2:β1 = 130) for in vitro and in vivo studies where β1-mediated confounding effects (e.g., chronotropy, inotropy) must be minimized.

Adherence-Focused Clinical Trials

In clinical trials where adherence to inhaled therapy is a critical endpoint or covariate, vilanterol Acetate's once-daily dosing regimen (enabled by its 24-hour duration) [1] and rapid onset of bronchodilation (3.45 minutes) [2] provide a pharmacological profile that may improve patient compliance. Procurement of vilanterol-containing combination products for such trials is justified by evidence that once-daily dosing is associated with better adherence rates than twice-daily alternatives.

Comparative Effectiveness in Asthma and COPD

Vilanterol Acetate serves as a reference uLABA in comparative effectiveness studies evaluating outcomes such as trough FEV1, exacerbation rates, and safety. Its distinct pharmacological signature—high β2-selectivity, rapid onset, and 24-hour duration—allows for meaningful comparisons with other uLABAs (indacaterol, olodaterol) and LABAs (salmeterol, formoterol) in real-world settings. The quantitative differentiation established in Section 3 provides a scientific basis for selecting vilanterol as the intervention or comparator arm in such studies [1][2].

Technical Documentation Hub

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